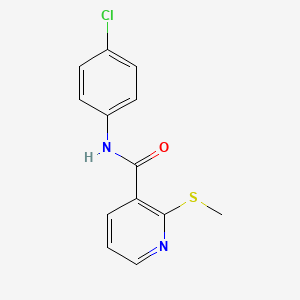

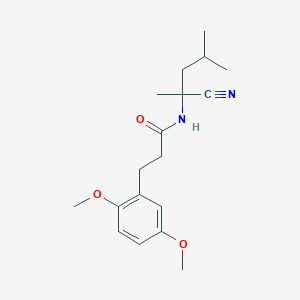

N-(4-chlorophenyl)-2-methylsulfanylpyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, agriculture, or manufacturing .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like IR, NMR, Mass spectrometry) and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and predicting its behavior in various chemical reactions .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity. These properties can often be predicted using computational chemistry .Scientific Research Applications

Synthesis and Characterization

- A study focused on the synthesis of some new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide derivatives. These compounds were synthesized through a reaction involving N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes. The synthesized compounds were then evaluated for their antimicrobial activities, showing significant inhibition on bacterial and fungal growth compared to standard drugs (Akbari et al., 2008).

Biological Activities

- Another study explored the synthesis and spectral characterization of selective pyridine compounds, starting from 3-cyano-4,6-distyrylpyridin-2(1H)-thione. The compound N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide was prepared and then cyclized to produce 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide. These compounds exhibited higher insecticidal activity against the cowpea aphid, Aphis craccivora Koch, than acetamiprid, a reference insecticide, after 24 hours of treatment (Abdel-Raheem et al., 2021).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(4-chlorophenyl)-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2OS/c1-18-13-11(3-2-8-15-13)12(17)16-10-6-4-9(14)5-7-10/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWMKXPCRRFGQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-phenylacetamide](/img/structure/B2410655.png)

![N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2410659.png)

![N-benzyl-2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2410661.png)

![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2410664.png)

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2410666.png)

![3-[(4-Fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2410667.png)

![1,1,1-trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride](/img/structure/B2410671.png)

![4-methoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2410673.png)

![N-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2410674.png)